molecular formula C12H13BrN2O2 B1380599 tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1445856-13-2

tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B1380599
CAS No.: 1445856-13-2
M. Wt: 297.15 g/mol
InChI Key: FNHHCNWSEUASDD-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H13BrN2O2 It is a derivative of pyrrolo[2,3-c]pyridine, a bicyclic structure that combines a pyrrole ring and a pyridine ring

Preparation Methods

The synthesis of tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor followed by the introduction of a tert-butyl ester group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Chemical Reactions Analysis

tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of pyrrolo[2,3-c]pyridine have been shown to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl 5-bromopyrrolo[2,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-10(13)14-7-9(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHHCNWSEUASDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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